1,1,2-Trichloroethane (1,2,2-D3)
Overview
Description
Synthesis Analysis
The synthesis of 1,1,2-trichloroethane from byproducts in the vinyl chloride process has been developed, showcasing the catalytic dehydrochlorination and subsequent reactions to form vinylidene chloride, 1,2-dichloroethylene, and hydrogen chloride. This process highlights the chemical transformations and the use of specific catalysts for synthesis (Lee, Kim, Lee, & Kang, 1976).
Molecular Structure Analysis
The molecular structure of 1,1,2-trichloroethane has been determined through gas-phase electron diffraction, revealing its asymmetry and providing detailed geometrical parameters such as bond lengths and angles. This analysis offers insight into the compound's structural characteristics (Huisman & Mijlhoff, 1974).
Chemical Reactions and Properties
The chemical behavior of 1,1,2-trichloroethane includes its transformation under various conditions, including reductive dechlorination to ethene in a bioreactor co-culture, demonstrating its potential for environmental remediation and the intricacies of microbial cooperation in detoxification processes (Mortan, Martín-González, Vicent, Caminal, Nijenhuis, Adrian, & Marco-Urrea, 2017).
Physical Properties Analysis
Studies on the ambient-pressure solid phase of 1,1,2-trichloroethane revealed its molecular dynamics, including configurational leaps involving changes in spatial orientation and structural conformation. This research contributes to understanding the disorder observed in solid phases and the dynamics of its molecules (Romanini, Mitsari, Tripathi, Serra, Zuriaga, Tamarit, & Macovez, 2018).
Chemical Properties Analysis
The detoxification of 1,1,2-trichloroethane to ethene through microbial action underscores the chemical's reactivity and the biological pathways for its transformation. This highlights the environmental implications and the role of microorganisms in breaking down chlorinated hydrocarbons (Mortan et al., 2017).
Scientific Research Applications
Neurotoxicity and Human Health Impact
Chlorinated solvents have been examined for their neurotoxic effects. Studies reveal that exposure to certain concentrations can negatively affect the performance, including reaction time and manual abilities. Long-term exposure has been associated with astrogliosis in the cerebral cortex and changes in neurochemical parameters, suggesting significant neurotoxic effects (Fernicola et al., 1991). This emphasizes the need for caution in the use of chlorinated solvents and highlights the potential for additive effects leading to severe neurotoxicity when combined with other CNS depressants.
Environmental Degradation and Remediation
The degradation of chlorinated solvents in the environment, particularly in groundwater, has been a critical area of research. Enhanced reductive dechlorination (ERD) is seen as a promising approach for cleaning up groundwater contaminated with these compounds. Studies have demonstrated that certain bacteria can catalyze the dechlorination of these solvents, converting them into less harmful compounds. Despite these advances, challenges remain, such as the incomplete dechlorination to ethane and the need for more rigorous field studies to demonstrate the effectiveness of these remediation technologies (Scheutz et al., 2011).
Misconceptions in Chemical Degradation Pathways
Research has also focused on clarifying misconceptions in the literature regarding the degradation pathways of chlorinated solvents. For example, it has been corrected that cis-1,2-dichloroethylene is not a degradation product of 1,1,1-Trichloroethane, which is important for accurate environmental risk assessments and remediation strategies (Rysz et al., 2010).
Safety And Hazards
1,1,2-Trichloroethane may be harmful by inhalation, ingestion, and skin contact. It is a respiratory and eye irritant. The Occupational Safety and Health Administration and National Institute for Occupational Safety and Health have set occupational exposure limits to 1,1,2-Trichloroethane at 10 ppm over an eight-hour time-weighted average36.
Future Directions
The U.S. Environmental Protection Agency (EPA) designated 1,1,2-trichloroethane as a high priority chemical in December 2019 and the chemical is currently undergoing risk evaluation4. This suggests that future research and regulations will likely focus on further understanding its impact on human health and the environment.
Please note that this information is based on available resources and may not include all aspects of 1,1,2-Trichloroethane (1,2,2-D3).
properties
IUPAC Name |
1,1,2-trichloro-1,2,2-trideuterioethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3Cl3/c3-1-2(4)5/h2H,1H2/i1D2,2D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBOXGVDOUJQMTN-FUDHJZNOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])(Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3Cl3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501300666 | |
Record name | Ethane-1,1,2-d3, 1,2,2-trichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501300666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.42 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,1,2-Trichloroethane (1,2,2-D3) | |
CAS RN |
171086-93-4 | |
Record name | Ethane-1,1,2-d3, 1,2,2-trichloro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=171086-93-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethane-1,1,2-d3, 1,2,2-trichloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501300666 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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